![molecular formula C17H16N4O2S B5589649 4-({[1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl]thio}methyl)benzoic acid](/img/structure/B5589649.png)
4-({[1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl]thio}methyl)benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of tetrazole derivatives, such as 4-({[1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl]thio}methyl)benzoic acid, often involves the cyclization of benzyl alcohol-containing amides using reagents like NaN3 and SiCl4. This process can result in unique chlorination developments yielding novel azoles. Control experiments indicate that reagents like SiCl4 play a crucial role in such transformations, leading to clean reactions and quantitative yields (Al-Hourani et al., 2018).
Molecular Structure Analysis
The molecular structure of related tetrazole compounds has been determined by X-ray crystallography, revealing that tetrazole rings are essentially planar. However, the aryl rings at the 1- and 5-positions show no conjugation to the tetrazole groups, indicating a distinct spatial arrangement of these molecular components (Al-Hourani et al., 2015).
Chemical Reactions and Properties
Tetrazole derivatives, including 4-({[1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl]thio}methyl)benzoic acid, can undergo various chemical reactions due to the reactive nature of the tetrazole ring and the benzoic acid moiety. The synthesis and reactivity of these compounds are often explored for their potential as cyclooxygenase inhibitors, although the focus here is not on their biological activity (Al-Hourani et al., 2016).
Applications De Recherche Scientifique
Luminescence Sensing
Research on dimethylphenyl imidazole dicarboxylate-based lanthanide(III)-organic frameworks demonstrates their potential as fluorescence sensors. These frameworks exhibit selective sensitivity to benzaldehyde-based derivatives due to characteristic sharp emission bands of Eu(3+) or Tb(3+), highlighting their application in luminescence sensing of specific chemicals (Shi et al., 2015).
Molecular Frameworks and Coordination Polymers
Studies on metal–organic frameworks (MOFs) based on benzoic acid derivatives reveal their structural diversity and potential applications in gas storage, separation, and catalysis. For instance, chiral and acentric four-connected MOFs have been synthesized, showing varied interpenetrating topologies and potential application in chiral separations and as functional materials due to their unique structural features (Cui et al., 2011).
Organic Electronics and Sensitized Solar Cells
The development of organic dye-sensitized solar cells (DSSCs) leverages compounds like 4-(Benzo[c][1,2,5]thiadiazol-4-ylethynyl)benzoic acid due to their strong electron-deficient character. This compound significantly lowers the energy gap of dye molecules, demonstrating the critical role of benzoic acid derivatives in improving light absorption and charge-transfer dynamics for efficient solar energy conversion (Wang et al., 2016).
Molecular Design for Dye-Sensitized Solar Cells
Research on the molecular design of efficient organic D-A-π-A dyes for DSSCs underscores the importance of selecting suitable electron donor and acceptor units. A study incorporating triphenylamine as a donor and benzo[c][1,2,5]thiadiazol-4-ylethynyl benzoic acid as an acceptor showcases the strategic design for optimizing device performance, including high incident photon-to-current conversion efficiency and energy conversion efficiency (Ferdowsi et al., 2018).
Corrosion Inhibition
Thiazole derivatives have been evaluated for their role as corrosion inhibitors, particularly in oil-well tubular steel in hydrochloric acid solution. These compounds demonstrate significant inhibition efficiency, highlighting the potential application of benzoic acid derivatives in protecting industrial materials against corrosion (Yadav et al., 2015).
Propriétés
IUPAC Name |
4-[[1-(3,4-dimethylphenyl)tetrazol-5-yl]sulfanylmethyl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O2S/c1-11-3-8-15(9-12(11)2)21-17(18-19-20-21)24-10-13-4-6-14(7-5-13)16(22)23/h3-9H,10H2,1-2H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUXNRYAASFLXJO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=NN=N2)SCC3=CC=C(C=C3)C(=O)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
26.3 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49668266 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
4-({[1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl]sulfanyl}methyl)benzoic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(4-isopropyl-1,2,3-thiadiazol-5-yl)methyl]-2-(2-thienyl)-1,3-thiazole-4-carboxamide](/img/structure/B5589570.png)
![N-(2-{[6-(3-methyl-1H-pyrazol-1-yl)-4-pyrimidinyl]amino}ethyl)-N'-[3-(methylthio)phenyl]urea](/img/structure/B5589576.png)
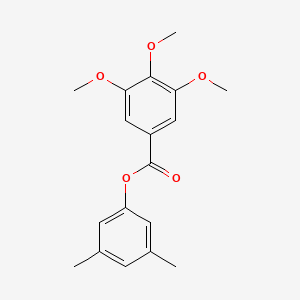
![4-(diethylamino)-1-oxaspiro[4.5]dec-3-en-2-one](/img/structure/B5589589.png)

![4-[(3-phenoxybenzylidene)amino]-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5589612.png)
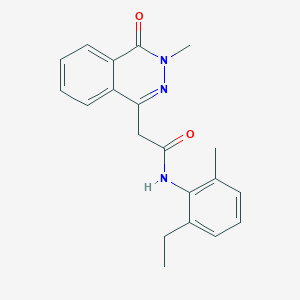
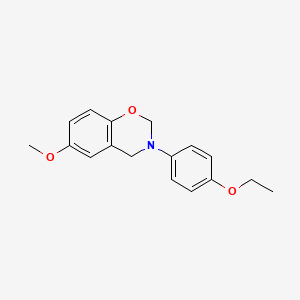
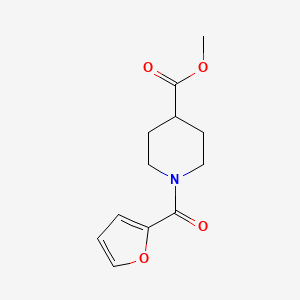
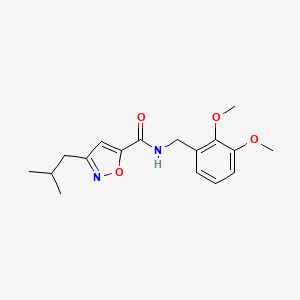
![(3R*,4R*)-3-methyl-1-[(pyridin-4-ylthio)acetyl]-4-(tetrahydro-2H-pyran-4-yl)piperidin-4-ol](/img/structure/B5589636.png)
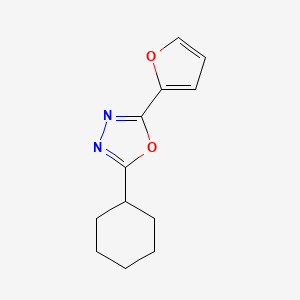
![5-{[(2-pyridinylthio)acetyl]amino}isophthalic acid](/img/structure/B5589657.png)
![3-(2-chloro-6-fluorobenzyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5589661.png)